2-(4-Chlorophenyl)-2,3-dihydro-1-(2-(diethylamino)ethyl)-4(1H)-quinazolinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, a diethylaminoethyl chain, and a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride typically involves multiple steps. One common method starts with the preparation of the dihydroquinazolinone core, followed by the introduction of the chlorophenyl group and the diethylaminoethyl chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the dihydroquinazolinone core, potentially leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can alter the chlorophenyl group or the dihydroquinazolinone core, resulting in different structural analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but they often include modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride
- 2-(4-Bromophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride
- 2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-one
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
3519-97-9 |
---|---|
Molecular Formula |
C20H25Cl2N3O |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-2,3-dihydroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C20H24ClN3O.ClH/c1-3-23(4-2)13-14-24-18-8-6-5-7-17(18)20(25)22-19(24)15-9-11-16(21)12-10-15;/h5-12,19H,3-4,13-14H2,1-2H3,(H,22,25);1H |
InChI Key |
ORMLBYCDXSXMKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.